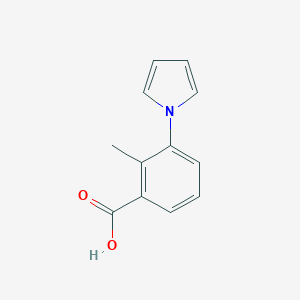

2-Methyl-3-pyrrol-1-yl-benzoic acid

Übersicht

Beschreibung

2-Methyl-3-pyrrol-1-yl-benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-pyrrol-1-yl-benzoic acid typically involves the condensation of a substituted benzoic acid with a pyrrole derivative. One common method includes the reaction of 2-methylbenzoic acid with pyrrole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with pyrrole to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-3-pyrrol-1-yl-benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Methyl-3-pyrrol-1-yl-benzoic acid serves as a scaffold for developing biologically active compounds. Pyrrole derivatives have been linked to various pharmacological activities:

- Anticancer Activity : Compounds containing pyrrole rings have shown potential in treating different types of cancer, including leukemia and lymphoma. The presence of the pyrrole moiety enhances the interaction with biological targets, leading to increased efficacy .

- Antimicrobial Properties : Research indicates that pyrrole derivatives exhibit antibacterial and antifungal activities. For instance, modifications to the pyrrole structure can enhance its ability to inhibit microbial growth .

Agricultural Applications

The compound has been investigated for its potential use in agriculture as an insecticide and acaricide. A patent describes the synthesis of esters derived from this compound that demonstrate potent insecticidal properties against various pests . The effectiveness of these compounds makes them valuable for pest control in crop management.

Material Science

In material science, this compound has been explored as a precursor for synthesizing polymers and other materials. Its unique chemical properties allow it to be used in creating materials with specific thermal and mechanical properties, suitable for various industrial applications .

Case Study 1: Anticancer Activity

A study focused on synthesizing new derivatives of this compound revealed that certain modifications led to enhanced anticancer activity against specific cancer cell lines. The derivatives were tested for their ability to inhibit cell proliferation, with some showing promising results comparable to established chemotherapeutics.

Case Study 2: Insecticidal Efficacy

In agricultural research, a series of experiments evaluated the insecticidal efficacy of esters derived from this compound against common agricultural pests. Results indicated significant mortality rates among treated populations, suggesting that these compounds could be effective alternatives to conventional pesticides .

Table 1: Biological Activities of Pyrrole Derivatives

| Compound | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Compound A | Anticancer | Leukemia Cell Line | |

| Compound B | Antimicrobial | E. coli | |

| Compound C | Insecticidal | Aphids |

Table 2: Synthesis Pathways

| Reaction Step | Reagents Used | Yield (%) |

|---|---|---|

| Synthesis of Esters | Acid Chloride + Alcohol | 85 |

| Formation of Pyrrole Derivatives | Pyrrole + Aldehyde | 75 |

Wirkmechanismus

The mechanism of action of 2-Methyl-3-pyrrol-1-yl-benzoic acid involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The carboxylic acid group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-3-pyrrol-1-yl-benzoic acid: Unique due to the presence of both a methyl group and a pyrrole ring on the benzoic acid core.

2-Methylbenzoic acid: Lacks the pyrrole ring, resulting in different chemical properties and reactivity.

3-Pyrrol-1-yl-benzoic acid: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness: this compound’s combination of a methyl group and a pyrrole ring provides a unique steric and electronic environment, making it a versatile compound for various applications in research and industry .

Biologische Aktivität

2-Methyl-3-pyrrol-1-yl-benzoic acid (CAS Number: 83140-96-9) is an organic compound characterized by a unique combination of a pyrrole ring and a benzoic acid moiety. This structure contributes to its diverse biological activities, making it a subject of interest in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO2, with a molecular weight of 201.23 g/mol. The compound features a five-membered aromatic heterocycle (pyrrole) fused with a benzoic acid structure, which enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens range between 3.12 and 12.5 µg/mL, showing comparable efficacy to established antibiotics like ciprofloxacin .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies involving different cancer cell lines suggest that this compound can inhibit cell proliferation and induce apoptosis. For instance, it has shown promising results against human cancer cell lines such as Hep-G2 and A2058, with significant reductions in cell viability observed at concentrations as low as 5 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, such as cathepsins B and L, which are crucial for protein degradation pathways .

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis through the activation of intrinsic apoptotic pathways.

- Antioxidant Activity : The presence of the pyrrole ring contributes to antioxidant properties, which may protect cells from oxidative stress .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The results indicated that this compound had a lower MIC against Staphylococcus aureus compared to other derivatives, highlighting its potential as an effective antibacterial agent .

Anticancer Research

In another study focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed that at concentrations of 5 µM, the compound significantly inhibited proliferation in Hep-G2 cells by inducing apoptosis through caspase activation pathways .

Summary of Biological Activities

| Activity Type | Observed Effect | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Effective against S. aureus | MIC: 3.12 - 12.5 µg/mL |

| Anticancer | Induces apoptosis in cancer cells | IC50: ~5 µM |

| Enzyme Inhibition | Inhibits cathepsins B and L | Active at low concentrations |

| Antioxidant | Protects against oxidative stress | Not quantified |

Safety Considerations

While exploring the biological activities of this compound, safety is paramount. The compound is classified as hazardous; it can cause skin and eye irritation and may lead to respiratory issues upon exposure. Therefore, appropriate safety measures should be taken during handling.

Eigenschaften

IUPAC Name |

2-methyl-3-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJDAMBKDKJGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354386 | |

| Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83140-96-9 | |

| Record name | 2-Methyl-3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83140-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.